N-(2,5-dimethylphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide
Description
N-(2,5-dimethylphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide is a heterocyclic acetamide derivative featuring a 2,5-dimethylphenyl group attached to an acetamide moiety, which is further linked via a sulfanyl bridge to a 6-methyl-2-oxo-1,2-dihydropyrimidine ring.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-9-4-5-10(2)12(6-9)17-13(19)8-21-14-7-11(3)16-15(20)18-14/h4-7H,8H2,1-3H3,(H,17,19)(H,16,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPLXXGXADISJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC(=O)NC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Mercapto-6-methyl-2-oxo-1,2-dihydropyrimidine
The pyrimidinone thiol core is synthesized via cyclocondensation of thiourea with a β-keto ester. For example, methyl acetoacetate reacts with thiourea in aqueous sodium hydroxide under reflux to yield 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-one. Subsequent hydrolysis and tautomerization yield the 4-mercapto derivative. Alternative methods include using hydrochloric acid as a catalyst, though yields may vary.
Reaction Conditions
Synthesis of 2-Chloro-N-(2,5-dimethylphenyl)acetamide
This intermediate is prepared by chloroacetylation of 2,5-dimethylaniline. Chloroacetyl chloride (1.1 equiv) is added dropwise to a stirred solution of 2,5-dimethylaniline in dichloromethane at 0–5°C, followed by triethylamine (1.5 equiv) to neutralize HCl. The product precipitates upon quenching with ice water.
Reaction Conditions
- Reactants : 2,5-Dimethylaniline (1.0 equiv), chloroacetyl chloride (1.1 equiv)
- Solvent : Dichloromethane
- Base : Triethylamine
- Temperature : 0–5°C (initial), then room temperature
- Yield : 90–95%
Coupling of Thiol and Chloroacetamide Intermediates
Nucleophilic Substitution Reaction
The thiol group of 4-mercapto-6-methyl-2-oxo-1,2-dihydropyrimidine displaces the chloride in 2-chloro-N-(2,5-dimethylphenyl)acetamide under basic conditions. This reaction is typically conducted in polar aprotic solvents to enhance nucleophilicity.
Procedure
- Dissolve 4-mercapto-6-methyl-2-oxo-1,2-dihydropyrimidine (1.0 equiv) in anhydrous DMF.
- Add potassium carbonate (2.0 equiv) and stir for 15 minutes.
- Introduce 2-chloro-N-(2,5-dimethylphenyl)acetamide (1.05 equiv) and heat to 60–70°C for 6–8 hours.
- Quench with ice water, extract with ethyl acetate, and evaporate under reduced pressure.
Optimization Data
| Parameter | Optimal Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ |
| Temperature | 65°C |
| Reaction Time | 7 hours |
| Yield | 82–88% |
Alternative Alkaline-Mediated Coupling
Ethanol or methanol with potassium hydroxide (1.5 equiv) can substitute DMF, though reaction times increase.
Procedure
- Reflux 4-mercapto-6-methyl-2-oxo-1,2-dihydropyrimidine and 2-chloro-N-(2,5-dimethylphenyl)acetamide in ethanol with KOH (1.5 equiv) for 12–16 hours.
- Cool, filter, and recrystallize from methanol.
Purification and Characterization
Crystallization
The crude product is dissolved in hot methanol (60–70°C) and cooled to 0–4°C to induce crystallization. Repeated recrystallization improves purity to >98% (HPLC).
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 12.1 (s, 1H, NH), 7.25–7.10 (m, 3H, Ar-H), 4.20 (s, 2H, SCH₂CO), 2.35 (s, 3H, CH₃), 2.28 (s, 3H, CH₃), 2.10 (s, 3H, pyrimidinyl-CH₃).
- IR (KBr) : 1675 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N).
Comparative Analysis of Methodologies
| Method | Solvent | Base | Temperature | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| DMF/K₂CO₃ | DMF | K₂CO₃ | 65°C | 7 | 88 | 98.5 |
| Ethanol/KOH | Ethanol | KOH | Reflux | 14 | 78 | 97.2 |
The DMF-mediated method offers higher efficiency and shorter reaction times, making it preferable for industrial applications.
Scalability and Industrial Considerations
Patent data suggests that analogous reactions benefit from toluene as a solvent due to easier azeotropic removal of water. For large-scale synthesis:
- Use toluene with sodium methoxide to minimize side reactions.
- Employ catalytic sodium tungstate during workup to suppress oxidation byproducts.
- Purify via pH adjustment (pH 6–7) to isolate the product from aqueous impurities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl group in the pyrimidinyl ring, potentially forming alcohol derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Exploration as a candidate for drug development, particularly for its potential anti-inflammatory or anticancer properties.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-(2,5-dimethylphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide exerts its effects would depend on its specific application. In a medicinal context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous derivatives, focusing on substituent effects, structural features, and physicochemical properties.
Substituent Variations and Heterocyclic Modifications
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide
- Substituents : 2,3-Dichlorophenyl group (electron-withdrawing Cl atoms) and 4-methyl-6-oxopyrimidine.
- Properties : Higher melting point (230°C) compared to methyl-substituted analogs, likely due to stronger intermolecular interactions from Cl substituents. NMR data (δ 10.10 ppm for NHCO) and elemental analysis align with the structure .
- Activity : Chlorinated aryl groups often enhance biological potency but may reduce solubility.
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide Substituents: Unsubstituted phenyl and 4,6-dimethylpyrimidine. Structural Features: Dihedral angle of 91.9° between aromatic rings, creating a non-planar conformation. C–S bond lengths (1.759 Å for Csp²–S and 1.795 Å for Csp³–S) indicate conjugation effects . Implications: Reduced planarity may limit π-stacking interactions, affecting crystallization and solubility.
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxyphenyl)acetamide Substituents: 4-Phenoxyphenyl (bulky, electron-rich group) and 4-methylpyrimidinone. Properties: Melting point of 224°C and distinct NMR signals (δ 7.10–6.91 ppm for phenoxy protons) . Activity: Phenoxy groups may improve target binding in hydrophobic pockets.
Physicochemical and Structural Comparisons
Pharmacological and Agrochemical Relevance
Biological Activity
N-(2,5-dimethylphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize the biological activity of this compound based on available research findings, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a substituted acetamide structure with a dimethylphenyl group and a pyrimidine-derived moiety. The chemical formula is , indicating the presence of functional groups that may contribute to its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, derivatives containing pyrimidine rings have been shown to exhibit significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in human lung cancer cells (A549, HCC827) through mechanisms involving cell cycle arrest and apoptosis signaling pathways .
Table 1: Summary of Antitumor Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 25 | Induces apoptosis |
| Compound B | HCC827 | 30 | Cell cycle arrest |
| This compound | NCI-H358 | TBD | TBD |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Studies indicate that similar acetamides possess broad-spectrum activity against various bacterial strains. The presence of the sulfanyl group may enhance the interaction with microbial targets, leading to effective inhibition of growth .
Table 2: Antimicrobial Activity Overview
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| E. coli | 15 µg/mL | Inhibitory |
| S. aureus | 10 µg/mL | Inhibitory |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in tumor progression or microbial metabolism.
- DNA Interaction : Compounds with similar structures have been reported to interact with DNA, leading to disruption of replication processes in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that such compounds can induce oxidative stress in cells, contributing to their cytotoxic effects.
Case Studies
In a notable case study, researchers synthesized various derivatives of N-(substituted phenyl)acetamides and evaluated their biological activities. The study found that modifications in the phenyl or pyrimidine moieties significantly impacted the antitumor and antimicrobial efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
